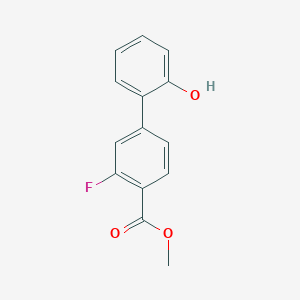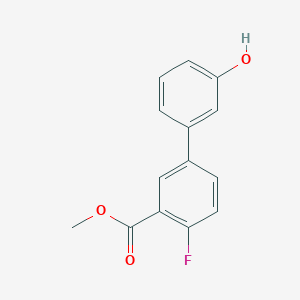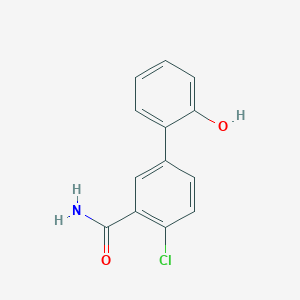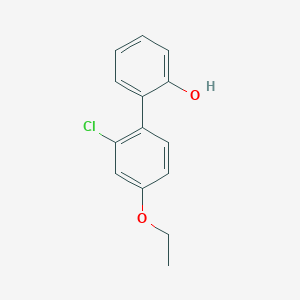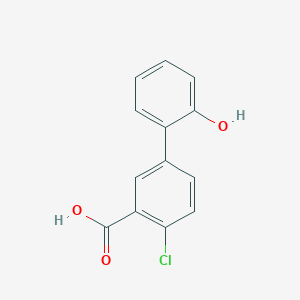
3-(2-Chloro-4-ethoxyphenyl)phenol, 95%
描述
3-(2-Chloro-4-ethoxyphenyl)phenol, 95% (3-CEPP) is a widely used phenolic compound with a variety of applications in scientific research. It is a white, solid compound with a melting point of 102-104°C. It is soluble in water, ethanol and methanol. 3-CEPP has been used as a reagent in the synthesis of other compounds, as a catalyst in chemical reactions and as a fluorophore in fluorescence microscopy. It has also been used in the study of biological systems, as a fluorescent substrate for enzyme assays and as a reagent in the synthesis of drug compounds.
科学研究应用
3-(2-Chloro-4-ethoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, as a catalyst in chemical reactions and as a fluorophore in fluorescence microscopy. It has also been used in the study of biological systems, as a fluorescent substrate for enzyme assays and as a reagent in the synthesis of drug compounds. It has also been used in the study of enzyme kinetics and as a fluorescent probe for the study of protein-protein interactions.
作用机制
3-(2-Chloro-4-ethoxyphenyl)phenol, 95% is a phenolic compound that acts as an electron donor. It is believed to form a complex with the enzyme active site, which activates the enzyme and facilitates the catalytic reaction. It also acts as a fluorescence quencher, which reduces the fluorescence intensity of the dye molecules in the presence of the enzyme.
Biochemical and Physiological Effects
3-(2-Chloro-4-ethoxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and tyrosinase. It has also been shown to inhibit the growth of a variety of bacteria and fungi, and to have anti-inflammatory, anti-oxidant, and anti-allergic properties.
实验室实验的优点和局限性
The main advantage of using 3-(2-Chloro-4-ethoxyphenyl)phenol, 95% in laboratory experiments is its low cost and availability. It is also easy to use, as it is soluble in a variety of solvents and does not require special handling. The main limitation is its relatively low fluorescence intensity, which can limit its use as a fluorescent probe in some applications.
未来方向
There are a number of potential future directions for research using 3-(2-Chloro-4-ethoxyphenyl)phenol, 95%. These include further studies of its biochemical and physiological effects, its use as a fluorescent probe in biological systems, and its potential application in the synthesis of new compounds. Additionally, 3-(2-Chloro-4-ethoxyphenyl)phenol, 95% could be used in the development of new imaging techniques, such as fluorescence microscopy, to study biological systems. Finally, it could be used in the development of new drug compounds, as well as in the development of new catalysts for chemical reactions.
合成方法
3-(2-Chloro-4-ethoxyphenyl)phenol, 95% is synthesized by a two-step process. The first step involves the reaction of 2-chloro-4-ethoxybenzaldehyde with p-toluenesulfonic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 3-(2-Chloro-4-ethoxyphenyl)phenol, 95% and p-toluenesulfonate salt. The second step involves the removal of the salt by extraction with an organic solvent such as diethyl ether.
属性
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-2-17-12-6-7-13(14(15)9-12)10-4-3-5-11(16)8-10/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURJAHOXAXAWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683598 | |
| Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-24-3 | |
| Record name | [1,1′-Biphenyl]-3-ol, 2′-chloro-4′-ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262002-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




